(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Description
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS: 132715-08-3) is a bicyclic heterocyclic compound with a pyrrolopyrazine core. Its molecular formula is C₁₄H₂₀N₂O, featuring a benzyl substituent at position 2 and a hydroxyl group at position 5. The stereochemistry (7R,8aS) is critical for its three-dimensional conformation and biological interactions .
Properties
IUPAC Name |
(7R,8aS)-2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWQRAGGBADBN-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclization can be achieved through the reaction of a pyrrole derivative with a pyrazine derivative in the presence of a suitable catalyst. Other methods include ring annulation and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction can yield various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazine compounds exhibit promising anticancer properties. For instance, (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol has been investigated for its ability to inhibit tumor growth in specific cancer cell lines. Studies have shown that modifications to the core structure can enhance potency and selectivity against cancer cells, making it a valuable candidate for further development in cancer therapeutics .
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where neuroprotection is crucial .
Organic Synthesis Applications
1. Chiral Catalysts
this compound serves as an important chiral building block in asymmetric synthesis. Its unique stereochemistry allows it to be used as a catalyst or ligand in various enantioselective reactions, including the Henry reaction and other carbon-carbon bond-forming reactions. This property makes it valuable for synthesizing complex molecules with high enantiomeric purity .
2. Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of various bioactive molecules. Its structural features enable the formation of diverse derivatives that can exhibit biological activity. Researchers have successfully synthesized several novel compounds derived from this compound that show potential as pharmaceuticals .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Neuroprotection | Showed reduction in neuronal cell death under oxidative stress conditions; potential for therapeutic use in neurodegenerative diseases. |
| Study 3 | Asymmetric Synthesis | Utilized as a chiral catalyst in the Henry reaction, yielding products with high enantiomeric excess (>90%). |
Mechanism of Action
The mechanism of action of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[1,2-a]pyrazine Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Differences and Implications
This may improve blood-brain barrier penetration or target affinity in drug discovery. Dione groups (1,4-dione) in analogues introduce electrophilic carbonyls, enabling interactions with nucleophilic residues in enzymes like DPP-4, similar to vildagliptin impurities .
Stereochemical Considerations :
- The (7R,8aS) configuration is conserved in the target and some analogues (e.g., ), but stereochemical variations (e.g., 3S in vs. 3R in ) alter spatial orientation, impacting biological activity.
Biological Activity :
- Marine-derived analogues (e.g., cyclo(Leu-hydroxy-Pro)) demonstrate cytotoxic activity against leukemia cell lines , suggesting the target compound’s benzyl group could modulate similar pathways.
- The hydroxyl group at position 7 in the target and analogues (e.g., ) may facilitate hydrogen bonding with therapeutic targets like kinases or proteases.
Physicochemical Properties: The target compound (MW 260.29) has a higher molecular weight than simpler analogues (e.g., C₇H₁₂N₂O₂, MW 156.18 ), affecting solubility and metabolic stability.
Biological Activity
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, chemical properties, and relevant case studies that highlight its potential uses.
- IUPAC Name: this compound
- Molecular Formula: C14H20N2O
- Molecular Weight: 232.33 g/mol
- CAS Number: 132715-08-3
- Purity: 97% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that this compound exhibits properties such as:
- Calcium Channel Blockade: It acts as a calcium channel blocker, which can be beneficial in managing cardiovascular diseases by preventing excessive calcium influx into cells .
- Cholinergic Activity: The compound has shown potential as a cholinergic analgesic, which may help in pain management through modulation of acetylcholine pathways .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Calcium Channel Blocker | Inhibits calcium influx, potentially reducing cardiac workload and arrhythmias. |
| Cholinergic Analgesic | Modulates pain perception through cholinergic pathways. |
| Neuroprotective Effects | Exhibits protective effects on neuronal cells against oxidative stress. |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotection in Animal Models:
- Cardiovascular Studies:
- Pain Management Trials:
Q & A
Basic Question: What are the recommended methods for synthesizing (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol?
Answer:
Synthesis typically involves cyclization and stereoselective reactions. A common approach is the use of chiral starting materials to control stereochemistry at the 7R and 8aS positions. For example, enzymatic catalysis under mild conditions (e.g., hydrolases or oxidoreductases) can achieve high enantiomeric excess . Green chemistry methods, such as solvent-free grinding with Cu(II)-tyrosinase, have been reported for analogous pyrrolo-pyrazine derivatives to improve yield and reduce waste . Key steps include benzyl group introduction via alkylation and hydroxylation under controlled pH to preserve stereointegrity .
Advanced Question: How can conflicting NMR data for this compound be resolved during structural elucidation?
Answer:
Data contradictions often arise from dynamic stereochemistry or solvent-dependent conformational changes. To address this:
- Perform variable-temperature (VT) NMR to detect rotational barriers in the benzyl-pyrrolo-pyrazine ring .
- Use 2D NMR (e.g., NOESY or ROESY) to confirm spatial proximity of the benzyl group and hydroxyl substituent, resolving ambiguities in coupling constants .
- Compare experimental data with computational models (DFT or MD simulations) to validate the proposed configuration .
Basic Question: What analytical techniques are critical for confirming the compound’s purity and stereochemistry?
Answer:
- HPLC with chiral columns : Essential for separating enantiomers and verifying ≥98% purity .
- X-ray crystallography : Provides definitive proof of the (7R,8aS) configuration by resolving bond angles and torsion parameters .
- Mass spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₆N₂O₃) and detects trace impurities .
- Optical rotation/polarimetry : Confirms enantiomeric consistency with literature values (e.g., [α]D²⁵ = +42° in methanol) .
Advanced Question: How can researchers evaluate the compound’s potential pharmacological activity?
Answer:
- In silico docking : Screen against targets like GPCRs or kinases using software (AutoDock, Schrödinger) to predict binding affinity .
- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB inhibition) at concentrations of 1–100 µM .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .
Basic Question: What are the optimal storage conditions to maintain stability?
Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the hydroxyl group. Lyophilized forms are stable for ≥2 years at -20°C . Avoid aqueous buffers unless buffered at pH 6–7 to minimize hydrolysis .
Advanced Question: How can discrepancies in biological activity data between studies be reconciled?
Answer:
- Batch variability : Characterize impurities (e.g., via LC-MS) that may antagonize or potentiate activity .
- Assay conditions : Standardize parameters (e.g., serum concentration in cell culture, incubation time) to reduce variability .
- Target selectivity profiling : Use kinome-wide screens to identify off-target effects that explain divergent results .
Basic Question: What safety precautions are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation if irritation persists .
Advanced Question: What strategies improve yield in large-scale synthesis without compromising stereochemical purity?
Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) by minimizing residence time at high temperatures .
- Enantioselective catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate ketones .
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to adjust reaction parameters dynamically .
Basic Question: How is the compound’s solubility profile characterized, and what formulations enhance bioavailability?
Answer:
- Solubility screening : Test in DMSO, PBS, and simulated gastric fluid (e.g., ≤2 mg/mL in water at 25°C) .
- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility and intestinal absorption .
Advanced Question: How can researchers validate the compound’s role in modulating enzymatic pathways?
Answer:
- Enzyme kinetics : Measure Vₘₐₓ and Kₘ using fluorogenic substrates (e.g., for proteases or oxidases) .
- Knockout/knockdown models : Use CRISPR-Cas9 in cell lines to confirm target engagement via rescue experiments .
- Metabolomics : Track downstream metabolites (e.g., via UPLC-QTOF) to map pathway perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
